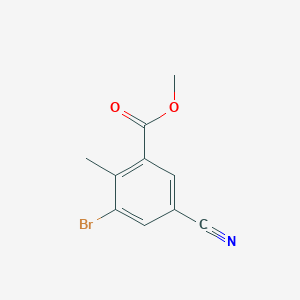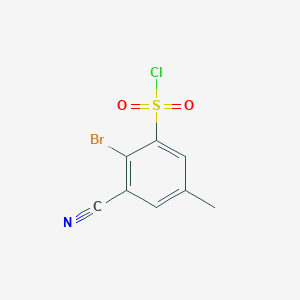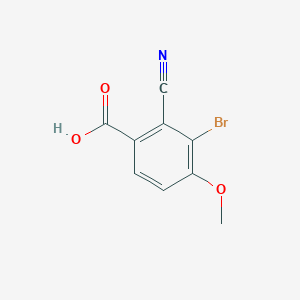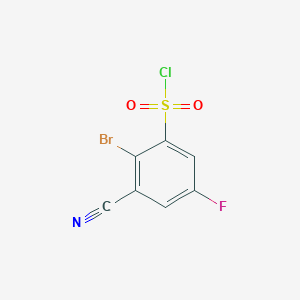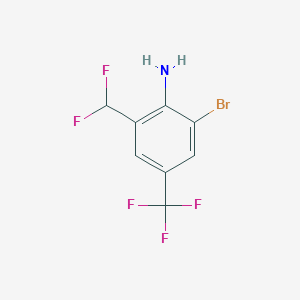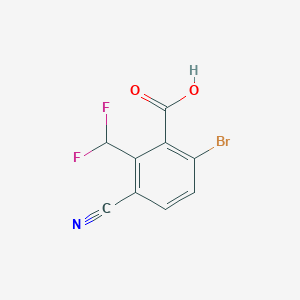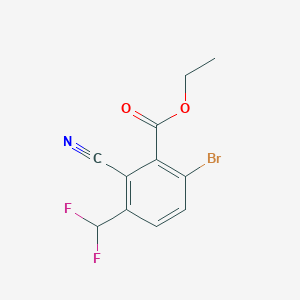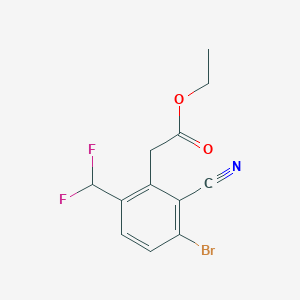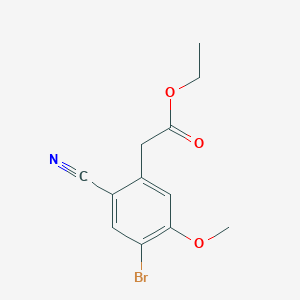![molecular formula C13H11F3N2S B1414694 2-({[5-(三氟甲基)吡啶-2-基]硫代}甲基)苯胺 CAS No. 144214-38-0](/img/structure/B1414694.png)
2-({[5-(三氟甲基)吡啶-2-基]硫代}甲基)苯胺
描述
2-({[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)aniline is a chemical compound with the molecular formula C13H11F3N2S and a molecular weight of 284.3 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C13H11F3N2S. It contains a pyridin-2-yl group, a trifluoromethyl group, and an aniline group, all connected by sulfur and carbon atoms .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions would typically be determined experimentally.科学研究应用
C-H 胺化的导向基团
- 2-(吡啶-2-基)苯胺作为一种新型的可移除导向基团,促进醋酸铜介导的 C-H 胺化,允许苯甲酰胺衍生物在特定条件下高效胺化并形成喹唑啉酮衍生物 (Zhao 等人,2017)。
苯并咪唑衍生物的合成
- 合成了一系列含有吡啶部分的新型苯并咪唑衍生物,表明了在包括红外和核磁共振光谱在内的各种化学应用和结构分析中的潜力 (Prasad 等人,2018)。
光致发光铂配合物
- N,N-二(6-苯基吡啶-2-基)苯胺和相关化合物被用来制备高发光四齿双环金属铂(II)配合物。由于其强烈且有结构的发射光谱,这些配合物在有机发光二极管 (OLED) 等光电器件中具有潜在应用 (Vezzu 等人,2010)。
用于光致发光性质的配位聚合物
- 使用新型柔性 S2N4 二席夫碱构建了银(I)和镉(II)配位聚合物,结合了吡啶-亚甲基苯胺,表现出复杂的三维框架和显着的光致发光性质 (Sun 等人,2012)。
阴离子-π 和孤对电子-π 相互作用
- 设计了基于 1,3,5-三嗪和吡啶-2-基甲基苯胺的新型配体,有利于阴离子-π 和/或孤对电子-π 相互作用,在其铜配位化合物中展示了独特的非共价相互作用 (Costa 等人,2010)。
作用机制
- Introducing Bis(5-(Trifluoromethyl)pyridin-2-yl)amine Chelating Unit via Pd-Catalyzed Amination
- Processes | Free Full-Text | FDA-Approved Trifluoromethyl Group …
- Molecules | Free Full-Text | Synthesis of Novel 2-(Pyridin-2-yl …
- Design, synthesis, and fungicidal activity of pyrimidinamine … - Springer
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel …
- 2-({[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)aniline - 化源网
- 2- ( { [5- (trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)aniline
- 2-({[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)aniline
- Buy 2-({[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)aniline from Santa Cruz
未来方向
生化分析
Biochemical Properties
2-({[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain proteomic targets, influencing their activity . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can alter the conformation and function of the target biomolecules.
Cellular Effects
The effects of 2-({[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)aniline on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling proteins, leading to changes in downstream signaling cascades . Additionally, it can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism.
Molecular Mechanism
At the molecular level, 2-({[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)aniline exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to conformational changes in the enzymes, affecting their catalytic activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-({[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)aniline can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, which may be reversible or irreversible depending on the duration and concentration of exposure.
Dosage Effects in Animal Models
The effects of 2-({[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)aniline vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can induce significant biochemical and physiological changes . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. Additionally, high doses can lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
2-({[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)aniline is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can influence metabolic flux and alter the levels of specific metabolites, thereby affecting overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 2-({[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)aniline within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s distribution can influence its bioavailability and efficacy in targeting specific cellular processes.
属性
IUPAC Name |
2-[[5-(trifluoromethyl)pyridin-2-yl]sulfanylmethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2S/c14-13(15,16)10-5-6-12(18-7-10)19-8-9-3-1-2-4-11(9)17/h1-7H,8,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCIZZXPKPDOOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC=C(C=C2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1-(1-Methylcyclopropanecarbonyl)piperidin-4-yl]methanol](/img/structure/B1414613.png)
